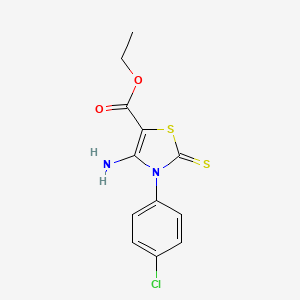

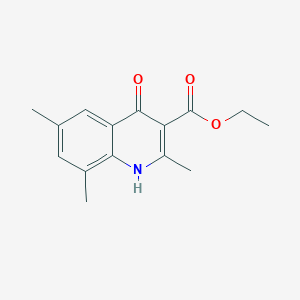

Ethyl 4-amino-3-(4-chlorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

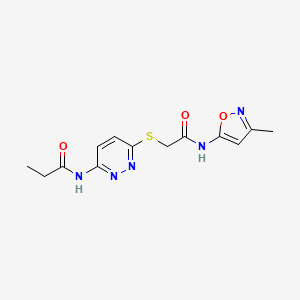

Ethyl 4-amino-3-(4-chlorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate (ECTC) is a small molecule that has been used in various scientific research applications. It is a member of the thiazole family and has been studied for its potential applications in biochemistry and physiology. ECTC is known to be a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is essential for the transmission of nerve signals in the brain. As such, ECTC has been studied for its potential therapeutic applications in neurological diseases such as Alzheimer’s, Parkinson’s, and Huntington’s disease.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The synthesized derivatives of Ethyl 4-amino-3-(4-chlorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate were evaluated for their antimicrobial activity. Notably, compounds d1, d2, and d3 exhibited promising antimicrobial effects against both Gram-positive and Gram-negative bacterial species, as well as fungal strains . Understanding the molecular mechanisms underlying this activity could lead to novel antimicrobial agents.

Anticancer Potential

Cancer remains a significant global health challenge. In the quest for effective treatments, researchers explored the anticancer properties of Ethyl 4-amino-3-(4-chlorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate derivatives. Among them, compounds d6 and d7 demonstrated potent activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7) in vitro . Further investigations into their mode of action and potential as lead compounds for drug design are warranted.

Antinociceptive Activity

Intriguingly, the synthesized compounds underwent intramolecular cyclization, yielding substituted ethyl 4-(4-chlorophenyl)-2-{[2-oxofuran-3(2H)-ylidene]-amino}thiophene-3-carboxylates. These derivatives displayed pronounced antinociceptive (pain-relieving) activity with low toxicity . Understanding their interaction with pain receptors could inform pain management strategies.

Thiazole-Based Drug Design

The thiazole nucleus, a key component of this compound, has a rich history of medicinal properties. Researchers have explored its anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities . Ethyl 4-amino-3-(4-chlorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate derivatives contribute to this growing body of knowledge.

Plant Hormone Analog

Indole derivatives play diverse roles in biology. For instance, indole-3-acetic acid (IAA) is a plant hormone produced from tryptophan degradation. While not directly related to Ethyl 4-amino-3-(4-chlorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate, understanding the broader context of indole-based compounds can provide insights into their potential applications .

Rational Drug Design

Molecular docking studies revealed that several Ethyl 4-amino-3-(4-chlorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate derivatives (d1, d2, d3, d6, and d7) exhibited favorable binding scores within specific protein pockets. These compounds hold promise as lead candidates for rational drug design . Further optimization and structural modifications could enhance their efficacy.

Wirkmechanismus

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antimicrobial, antifungal, antiviral, and antitumor activities .

Mode of Action

Thiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Thiazole derivatives have been associated with a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Thiazole derivatives are known to have diverse pharmacokinetic properties, which can impact their bioavailability .

Result of Action

Thiazole derivatives have been associated with a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

Like other chemical compounds, its action and stability may be influenced by factors such as temperature, ph, and the presence of other compounds .

Eigenschaften

IUPAC Name |

ethyl 4-amino-3-(4-chlorophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2S2/c1-2-17-11(16)9-10(14)15(12(18)19-9)8-5-3-7(13)4-6-8/h3-6H,2,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPDAHHYEWASLGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=S)S1)C2=CC=C(C=C2)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-amino-3-(4-chlorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(((4-(p-Tolyl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2571196.png)

![6-(Morpholin-4-yl)-3-{6-[4-(4-nitrophenyl)piperazin-1-yl]-6-oxohexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2571197.png)

![9-ethyl-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2571202.png)

![(2E,NZ)-3-(2-chlorophenyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acrylamide](/img/structure/B2571208.png)

![2-bromo-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2571210.png)

![(2E)-N-methyl-4-({2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}formamido)but-2-enamide](/img/structure/B2571211.png)